5-BROMOISOQUINOLIN-2-IUM-2-OLATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMWTYNVRSUXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromoisoquinolin 2 Ium 2 Olate and Analogous Isoquinoline N Oxide Systems
Strategies for Isoquinoline (B145761) N-Oxide Formation
The formation of the N-oxide functionality on an isoquinoline scaffold can be achieved through several distinct synthetic pathways. These methods can be broadly categorized into direct N-oxidation of a pre-existing isoquinoline ring system and the construction of the isoquinoline N-oxide core through cyclization reactions.
Direct N-Oxidation Approaches
Direct N-oxidation involves the introduction of an oxygen atom onto the nitrogen of the isoquinoline ring. This is a straightforward and commonly employed strategy, though the choice of oxidant and reaction conditions is crucial to avoid undesired side reactions, especially with substituted isoquinolines.
A notable and environmentally conscious approach involves the simultaneous aromatization and N-oxidation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. researchtrends.net This method utilizes molecular oxygen as the primary oxidant in conjunction with a sodium tungstate (B81510) catalyst. researchtrends.net The presence of activated carbon is essential for the reaction to proceed, highlighting its role as a co-catalyst or promoter. researchtrends.net This process offers an alternative to the use of hazardous heavy metal oxidants like CrO₃ or Pb(OAc)₄. researchtrends.net The reaction can be conducted in solvents such as methanol (B129727) or xylenes, yielding the corresponding isoquinoline N-oxides in moderate yields. researchtrends.net This method is particularly advantageous for substrates containing functional groups that are sensitive to strong peracid oxidants. researchtrends.net
| Substrate | Oxidant System | Catalyst | Solvent | Product | Yield |
| 1,2,3,4-Tetrahydroisoquinoline | O₂ | Sodium Tungstate / Activated Carbon | Methanol or Xylenes | Isoquinoline N-oxide | Moderate |
Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are widely recognized and effective reagents for the N-oxidation of various nitrogen-containing heterocycles, including isoquinolines. researchgate.netmasterorganicchemistry.comorganic-chemistry.org The reaction mechanism involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the isoquinoline. The choice of solvent can significantly influence the rate of oxidation. researchgate.net For instance, the oxidation of pyridines, a related heterocyclic system, is slower in ethers, alcohols, and aliphatic hydrocarbons. researchgate.net While highly effective, the use of m-CPBA on a large scale can be less desirable due to considerations of atom economy and the stability of the pure reagent. organic-chemistry.org
Research has shown that other peroxy acids, such as p-(methoxycarbonyl)perbenzoic acid (p-MCPBA), exhibit reactivity comparable to m-CPBA for the N-oxidation of nitrogen heterocycles. researchgate.net
| Substrate | Oxidizing Agent | Key Features |
| Isoquinoline | m-CPBA | Versatile, effective, potential for side reactions. |
| Nitrogen Heterocycles | p-MCPBA | Similar activity to m-CPBA. |
Microreactor technology has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.org These systems provide rapid mixing and precise control over reaction parameters such as temperature and residence time due to their high surface-area-to-volume ratio. mdpi.comabo.fi In the context of N-oxidation, a continuous flow microreactor packed with a titanium silicalite (TS-1) catalyst and using hydrogen peroxide (H₂O₂) as the oxidant has been successfully employed for the synthesis of pyridine (B92270) N-oxides. organic-chemistry.org This method is noted for being a safer and greener process. organic-chemistry.org The principles of this technology are applicable to the N-oxidation of isoquinolines, offering a promising avenue for the continuous and efficient production of isoquinoline N-oxides. The catalyst in such systems has demonstrated high stability and activity over extended periods of continuous operation. organic-chemistry.org
| Technology | Key Advantages | Example Application |
| Microreactor | Enhanced safety, precise control, scalability, high efficiency. organic-chemistry.org | N-oxidation of pyridine derivatives using a TS-1/H₂O₂ system. organic-chemistry.org |
Transition Metal-Catalyzed Routes to Isoquinoline N-Oxides
In addition to direct oxidation, the synthesis of the isoquinoline N-oxide framework can be accomplished through the strategic construction of the heterocyclic ring, often facilitated by transition metal catalysts. These methods offer access to a diverse range of substituted isoquinoline N-oxides from readily available starting materials.
A highly efficient method for the synthesis of isoquinoline N-oxides involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.orgrsc.org This protocol is performed in water, presenting an environmentally friendly approach that avoids the use of organic solvents, additives, or ligands. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance and high atom economy. nih.govrsc.org The key to this methodology is the selective cleavage of the O-H bond of the oxime, which is triggered by the absence of a hydroxyl protecting group, leading to the formation of the isoquinoline N-oxide. nih.govrsc.org This method allows for the synthesis of a variety of substituted isoquinoline N-oxides in moderate to high yields. rsc.org
| Substrate | Catalyst | Solvent | Key Transformation | Product |
| (E)-2-Alkynylaryl oxime derivatives | Cu(I) | Water | Intramolecular Cyclization | Isoquinoline N-oxides |
Ir-Catalyzed Isoquinoline N-Oxide Synthesis
A notable advancement in the synthesis of isoquinoline N-oxides involves the use of iridium(III) catalysis. An efficient method has been developed for the synthesis of substituted isoquinoline N-oxides through the C-H activation and annulation of aryloximes with α-diazocarbonyl compounds. This reaction proceeds under mild, atmospheric conditions and does not require an external oxidant, releasing nitrogen gas and water as the only byproducts.
The iridium(III)-catalyzed approach offers a direct and atom-economical route to diversely substituted isoquinoline N-oxides. The reaction mechanism is believed to involve the formation of a dimeric iridacyclic complex, which has been isolated and shown to be an effective catalyst for the transformation. This methodology is significant as it expands the toolkit for C-H activation and annulation strategies in heterocyclic chemistry.
Approaches for Regioselective Bromination in Isoquinoline Scaffolds
The introduction of a bromine atom at a specific position on the isoquinoline core is crucial for the synthesis of 5-bromoisoquinolin-2-ium-2-olate and for its subsequent functionalization. The regioselective bromination of isoquinoline is highly dependent on the reaction conditions, including the choice of brominating agent and the solvent system.
A well-established method for the synthesis of 5-bromoisoquinoline (B27571) involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H). The strong acid protonates the nitrogen atom of the isoquinoline ring, which deactivates the heterocyclic ring towards electrophilic attack and directs the bromination to the C5 position of the carbocyclic ring. Careful control of the reaction temperature is critical to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. For instance, conducting the reaction with NBS in concentrated H₂SO₄ at temperatures between -25 °C and -18 °C has been shown to favor the formation of 5-bromoisoquinoline in good yields.
Alternative methods for the bromination of isoquinoline derivatives have also been explored. For example, treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine has been reported to afford 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity.
Synthetic Access to this compound from Precursors
The synthesis of this compound can be achieved through a two-step sequence starting from isoquinoline.
Step 1: Synthesis of 5-Bromoisoquinoline
As detailed in the previous section, the regioselective bromination of isoquinoline at the C5 position is the initial and key step. A common laboratory-scale procedure involves the slow addition of isoquinoline to chilled concentrated sulfuric acid, followed by the portion-wise addition of N-bromosuccinimide at low temperatures (-25 °C to -22 °C). After stirring for several hours, the reaction mixture is carefully quenched with ice and neutralized to isolate the 5-bromoisoquinoline product.
Step 2: N-Oxidation of 5-Bromoisoquinoline
The subsequent step involves the N-oxidation of the 5-bromoisoquinoline intermediate to yield this compound. This transformation is typically accomplished using a peroxy acid. A mixture of hydrogen peroxide and acetic acid, which forms peracetic acid in situ, is a commonly employed reagent for the N-oxidation of isoquinolines. The reaction is generally carried out by treating the 5-bromoisoquinoline with the oxidizing agent in a suitable solvent. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide.
Derivatization and Functionalization from this compound and Related Brominated Isoquinoline Systems
The bromine atom at the C5 position of this compound serves as a versatile handle for a wide array of functionalization reactions, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents, leading to a diverse library of isoquinoline N-oxide derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituted isoquinoline N-oxide scaffold is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromo derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C5 position.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 5-bromo-substituted isoquinoline N-oxide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is a powerful tool for introducing alkynyl moieties, which can be further elaborated.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the 5-bromo derivative with a primary or secondary amine. This is a key method for synthesizing 5-aminoisoquinoline (B16527) N-oxide derivatives, which are important pharmacophores. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation. For instance, sterically demanding phosphine ligands have been successfully employed in the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline, a closely related substrate.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the N-oxide group can activate the isoquinoline ring system towards nucleophilic aromatic substitution (SNAᵣ). While the bromine at C5 is not as activated as substituents at the C1 or C3 positions, under certain conditions, it can be displaced by strong nucleophiles.
Below is an interactive data table summarizing the key synthetic reactions discussed:
| Reaction Type | Starting Material | Reagents and Conditions | Product | Key Features |
| Ir-Catalyzed N-Oxide Synthesis | Aryloxime and α-diazocarbonyl compound | [Ir(III)] catalyst, mild conditions | Substituted Isoquinoline N-Oxide | C-H activation/annulation, oxidant-free |
| Regioselective Bromination | Isoquinoline | NBS, H₂SO₄, -25 °C to -18 °C | 5-Bromoisoquinoline | High regioselectivity for the C5 position |
| N-Oxidation | 5-Bromoisoquinoline | H₂O₂, CH₃COOH | This compound | Standard method for N-oxide formation |
| Suzuki-Miyaura Coupling | This compound | R-B(OH)₂, Pd catalyst, base | 5-Aryl/vinyl-isoquinolin-2-ium-2-olate | C-C bond formation |
| Sonogashira Coupling | This compound | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-isoquinolin-2-ium-2-olate | C-C bond formation |
| Buchwald-Hartwig Amination | This compound | R¹R²NH, Pd catalyst, ligand, base | 5-(R¹R²N)-isoquinolin-2-ium-2-olate | C-N bond formation |
Reactivity and Mechanistic Investigations of 5 Bromoisoquinolin 2 Ium 2 Olate Systems
1,3-Dipolar Cycloaddition Reactions of Isoquinolinium Ylidesacs.orgwikipedia.orgnih.gov
1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, involving the reaction of a 1,3-dipole with a dipolarophile to create a five-membered ring. wikipedia.orgnih.gov Isoquinolinium ylides, which are typically generated in situ from the corresponding isoquinolinium salts, are highly reactive 1,3-dipoles. acs.orgnih.gov These reactions are valued for their ability to form complex molecular architectures from simple precursors in a single step, often with high regio- and stereoselectivity. nih.gov
Intermolecular Cycloadditions with Diverse Dipolarophiles
Isoquinolinium ylides engage in [3+2] cycloaddition reactions with a wide array of dipolarophiles. The choice of dipolarophile is critical, as it dictates the structure of the resulting heterocyclic system. While classic examples involve alkenes and alkynes, recent research has expanded the scope to include more diverse reaction partners. nih.gov
For instance, carbonyl-stabilized isoquinolinium ylides react with push-pull nitro heterocycles, such as 3-nitrobenzofurans, in a process mediated by triethylamine (B128534) (Et3N). acs.orgacs.org This reaction proceeds via a formal [3+2] cycloaddition, where the exocyclic carbon of the ylide attacks the C2 position of the nitro-heterocycle in a Michael-type addition. acs.org Similarly, reactions with vinyl sulfonium (B1226848) salts have been shown to be an efficient route to synthesizing 2,3-unsubstituted 1-acylpyrrolo[2,1-a]isoquinolines under mild conditions. researchgate.net The versatility of these cycloadditions allows for the synthesis of a broad range of pyrrolo[2,1-a]isoquinolines. acs.org
| Dipolarophile Type | Ylide Precursor | Conditions | Product Type |
| Push-Pull Nitro Heterocycles | Carbonyl-stabilized Isoquinolinium Salts | Et3N | Pyrrolo[2,1-a]isoquinolines |
| Vinyl Sulfonium Salts | Stabilized Isoquinolinium N-Ylides | Mild | 1-Acylpyrrolo[2,1-a]isoquinolines |
| Enamides / Dienamides | Isoquinolinium Salts | Chiral π–Cu(II) Complex | Pyrroloisoquinoline Derivatives |
This table summarizes the intermolecular cycloaddition reactions of isoquinolinium ylides with various dipolarophiles.
Tandem and Cascade Cycloaddition Processesacs.org
The reactivity of isoquinolinium ylides can be harnessed in elegant tandem and cascade sequences to rapidly build molecular complexity. These processes involve multiple bond-forming events occurring in a single operation without the isolation of intermediates. nih.gov
A notable example is the reaction between isoquinolinium salts and push-pull 3-nitrobenzofurans. acs.org This transformation is not a simple cycloaddition but a cascade process that begins with a formal [3+2] cycloaddition. acs.org The initial cycloadduct, which features dearomatization of both the isoquinoline (B145761) and benzofuran (B130515) rings, is unstable under the reaction conditions. acs.org It undergoes a subsequent ring-opening of the furan (B31954) moiety and elimination of nitrous acid to yield the final, aromatized C3-ortho-hydroxyphenyl substituted pyrrolo[1,2-a]quinoline (B3350903) product. acs.org
In other systems, tandem reactions combining different types of cycloadditions have been developed. For example, a tandem [5+2]/[4+2] cycloaddition strategy has been employed to construct the complex [6-7-6] tricyclic skeleton of icetexane diterpenes, showcasing the power of these sequential reactions in total synthesis. researchgate.net
Stereoselective and Enantioselective Cycloadditions (e.g., Chiral π–Cu(II)-Catalysis)rsc.orgrsc.org
Controlling the stereochemical outcome of cycloaddition reactions is a major focus of modern synthetic chemistry. Significant progress has been made in developing stereoselective and enantioselective variants of isoquinolinium ylide cycloadditions. rsc.orgrsc.org
A highly effective method utilizes a chiral π–Cu(II) complex to catalyze the dearomative (3+2) cycloaddition between isoquinolinium ylides and various enamides and dienamides. rsc.orgrsc.org This catalytic system allows for exceptional control over selectivity:
Site-selectivity: In reactions with dienamides, the cycloaddition can be directed to a specific double bond (e.g., γ,δ-site-selectivity). rsc.orgrsc.org
Diastereoselectivity: The reaction demonstrates high exo/endo-selectivity, which can be tuned by the choice of substrate and ligand. rsc.orgrsc.org
Enantioselectivity: The use of a chiral catalyst provides access to pyrroloisoquinoline derivatives with high enantiomeric excess. rsc.orgrsc.org
This method is robust and applicable to a range of substrates, including those with intrinsically low reactivity, and can be used to construct molecules with multiple stereocenters, including quaternary carbons. rsc.orgrsc.org Other approaches to enantioselective cycloadditions have involved chiral Lewis acids with cyclic carbonyl ylides, demonstrating the broad interest in asymmetric catalysis for these transformations. nih.gov
| Catalyst System | Dipolarophile | Selectivity Achieved | Key Feature |
| Chiral π–Cu(II) Complex | Enamides, Dienamides | High site-, exo/endo-, and enantioselectivity | Catalytic construction of multiple chiral centers |
| Chiral Lewis Acid (e.g., Pybox-Lu(OTf)3) | Cyclic Carbonyl Ylides | High enantioselectivity (exo) | Asymmetric cycloaddition with diketone-derived ylides |
This table highlights key findings in stereoselective and enantioselective cycloadditions involving isoquinolinium ylide systems.
Ylide Reactivity Profiles of Isoquinolinium Derivatives
Beyond cycloadditions, the ylide generated from a 5-bromoisoquinolinium salt exhibits a distinct reactivity profile, primarily characterized by its nucleophilicity.
Nucleophilic Reactivity of Onium Ylides and Trapping with Electrophiles
Onium ylides, including isoquinolinium ylides, are potent nucleophiles. The exocyclic carbon atom, bearing a partial negative charge, readily attacks a variety of electrophilic species. This reactivity is fundamental to many of their transformations. acs.org
In the absence of a suitable dipolarophile, the ylide can be trapped by other electrophiles. A classic example is the reaction with carbonyl compounds. mdpi.com Azomethine ylides, a related class of dipoles, are known to react with aldehydes and ketones, where the carbonyl group acts as a "heterodipolarophile" to form oxazolidine (B1195125) rings. nih.govmdpi.com This reactivity extends to isoquinolinium ylides, which can be trapped by an excess of an aldehyde, for example. mdpi.com The nucleophilic character is also demonstrated in dearomative functionalization reactions where, following hydride addition to the isoquinolinium ring to form an enamine, the intermediate undergoes a 1,4-conjugate addition to electrophiles like vinyl ketones. d-nb.info
Base-Promoted Transformations of N-Substituted Isoquinolinium Saltsacs.orggoogle.com
The generation of the isoquinolinium ylide itself is a key transformation, almost universally accomplished by the action of a base on a corresponding N-substituted isoquinolinium salt. acs.orggoogle.com The precursor salt is typically synthesized by the alkylation of isoquinoline with an α-haloketone. acs.org
The choice of base can be critical and ranges from organic amines like triethylamine (Et3N) to inorganic bases such as sodium carbonate (Na2CO3), sodium hydroxide (B78521) (NaOH), or cesium carbonate. acs.orggoogle.comrsc.orgresearchgate.net The base deprotonates the carbon alpha to the carbonyl group and the positively charged nitrogen, forming the zwitterionic ylide. acs.org
These base-promoted reactions are the first step in many cascade processes. For example, treating an N-phenacyl-isoquinolinium salt with a base like sodium hydroxide generates the ylide, which can then participate in subsequent reactions. google.com In some cases, the base-promoted formation of the ylide is part of a one-pot, multi-component reaction that leads to complex molecular architectures, transforming simple, flat aromatic salts into three-dimensional structures. rsc.org
Dimerization Pathways of Isoquinolinium Ylides
Isoquinolinium ylides, such as 5-bromoisoquinolin-2-ium-2-olate, are classified as 1,3-dipoles. This electronic arrangement allows them to readily participate in 1,3-dipolar cycloaddition reactions, which are a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org One of the fundamental reactions of these ylides, particularly in the absence of a distinct dipolarophile, is dimerization.
The dimerization process is a [3+2] cycloaddition where one molecule of the isoquinolinium ylide acts as the 1,3-dipole and a second molecule acts as the dipolarophile. Research on unsubstituted isoquinolinium ylides has shown that these dimerization and cycloaddition reactions can be facilitated by a base catalyst, such as triethylamine, at room temperature, yielding nitrogen-containing heterocyclic compounds efficiently. sharif.edu The ylide is typically generated in situ from the corresponding isoquinolinium salt. The presence of a stabilizing group on the ylidic carbon, often an acyl or ester group, is common for these reactions. researchgate.net
The reaction proceeds via a concerted, though often asynchronous, mechanism. The frontier molecular orbitals (FMO) of the ylide and the dipolarophile determine the regioselectivity and stereoselectivity of the cycloaddition. In the case of dimerization, two potential head-to-head or head-to-tail regioisomers can be formed. The specific pathway and resulting product structure are governed by the electronic and steric properties of the substituents on the isoquinoline ring system. For this compound, the electron-withdrawing bromine atom at the C5 position influences the electron density of the dipole, which in turn affects the kinetics and regioselectivity of the dimerization pathway.
Rearrangement Reactions of Isoquinoline N-Oxides
Isoquinoline N-oxides are versatile intermediates in organic synthesis, capable of undergoing various rearrangement reactions, often leading to the introduction of a functional group at the C1 position. A common rearrangement occurs upon treatment with acetic anhydride (B1165640), which typically yields 1-acetoxyisoquinoline as the primary product, which can then be hydrolyzed to form 1-isoquinolone (isocarbostyril).
Polonovski Rearrangement
The Polonovski reaction, first reported in 1927, describes the rearrangement of a tertiary amine N-oxide upon treatment with an acylating agent like acetic anhydride or acetyl chloride. organicreactions.orgnumberanalytics.com The reaction is a key method for the N-demethylation of tertiary amines but also serves as a route to functionalize heterocyclic N-oxides. chemistry-reaction.comambeed.com The central feature of the reaction is the conversion of the N-oxide to an iminium ion intermediate. organicreactions.org
The mechanism involves several steps:
Acylation: The oxygen atom of the N-oxide attacks the acylating agent (e.g., acetic anhydride) to form an O-acyl isoquinolinium salt.
Deprotonation: A base, typically the acetate (B1210297) anion formed in the first step, removes a proton from a carbon atom alpha to the nitrogen. In the case of isoquinoline N-oxide, this occurs preferentially at the C1 position, as deprotonation at C3 would disrupt the aromaticity of the fused benzene (B151609) ring.
Rearrangement: The resulting intermediate collapses, eliminating acetic acid and forming a reactive iminium ion.
Nucleophilic Attack: The acetate anion then attacks the iminium ion at the C1 position, yielding the 1-acetoxy derivative.
For 5-bromoisoquinoline (B27571) N-oxide, this reaction is expected to proceed similarly, yielding 5-bromo-1-acetoxyisoquinoline as the major product.
| Starting Material | Reagents | Major Product | Product Type |
|---|---|---|---|
| 5-Bromoisoquinoline N-oxide | Acetic Anhydride (Ac₂O) | 5-Bromo-1-acetoxyisoquinoline | Rearrangement Product |
Influence of the Bromine Substituent on Reactivity and Regioselectivity
The presence and position of a substituent on the isoquinoline ring system profoundly impact its chemical reactivity and the regioselectivity of its reactions. nih.govchemrxiv.org The bromine atom at the C5 position in 5-bromoisoquinoline exerts a significant electronic influence.
Electrophilic substitution reactions on the parent isoquinoline molecule, such as nitration or halogenation, occur preferentially at the C5 and C8 positions of the benzene ring, which are the most electron-rich. shahucollegelatur.org.inyoutube.com The synthesis of 5-bromoisoquinoline itself is an example of regioselectivity. The bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25°C to -18°C) yields 5-bromoisoquinoline with high selectivity. orgsyn.org Careful temperature control is crucial to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. orgsyn.org
The bromine atom is an electron-withdrawing group via induction and a deactivating group for subsequent electrophilic aromatic substitution. This deactivation affects the benzene portion of the heterocycle. Conversely, the pyridine (B92270) ring of isoquinoline is inherently electron-deficient and thus susceptible to nucleophilic attack, primarily at the C1 position. The electron-withdrawing nature of the C5-bromo substituent further decreases the electron density of the entire ring system, potentially enhancing the reactivity of the pyridine ring toward nucleophiles. The bromo group itself can be a site of reactivity, participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or forming Grignard reagents, providing a handle for further functionalization. orgsyn.org
| Reaction | Reagents | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| Bromination | Br₂ / AlCl₃ or NBS / H₂SO₄ | 5-Bromoisoquinoline shahucollegelatur.org.in | 8-Bromoisoquinoline |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline shahucollegelatur.org.in | 8-Nitroisoquinoline |
| Sulfonation | Oleum (SO₃/H₂SO₄) | Isoquinoline-5-sulfonic acid shahucollegelatur.org.in | Isoquinoline-8-sulfonic acid |
Computational and Theoretical Chemistry Studies of 5 Bromoisoquinolin 2 Ium 2 Olate Systems
Quantum Chemical Approaches to Electronic Structure and Properties
The electronic structure of a molecule is fundamental to its physical and chemical properties. Quantum chemical methods offer a route to understanding the distribution of electrons and the nature of chemical bonds within 5-bromoisoquinolin-2-ium-2-olate.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For systems similar to this compound, DFT calculations, often using functionals like B3LYP or wB97xD, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govmetu.edu.tr For instance, in studies of isoquinoline (B145761) N-oxides, DFT has been used to investigate their stability and aromatic character. metu.edu.tr Calculations on related brominated heterocyclic systems have also utilized DFT to analyze electronic properties and predict spectroscopic data. researchgate.net
A DFT analysis of this compound would likely involve geometry optimization to find the most stable arrangement of atoms. Subsequent calculations could provide insights into the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The table below illustrates the kind of data that would be generated from such a study.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))
| Property | Calculated Value |
| Total Energy | Value in Hartrees |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
| Dipole Moment | Value in Debye |
Note: The values in this table are representative and would need to be calculated for the specific molecule.
Other High-Level Quantum Chemical Methods (e.g., Hartree–Fock, Møller–Plesset Perturbation Theory)
While DFT is widely used, other high-level quantum chemical methods provide alternative and sometimes more accurate descriptions of electronic structure, particularly for systems where electron correlation is important.
The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more sophisticated calculations. ictp.itarxiv.org It approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it can provide reasonable initial geometries and a qualitative picture of the electronic structure. nist.gov
Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that incorporates electron correlation. epfl.chresearchgate.net MP2, the second-order correction, is a common choice for improving upon HF results. nist.gov For isoquinolinium ylides and related compounds, MP2 calculations can offer more accurate energy barriers and reaction enthalpies compared to HF. nist.gov A comparative study using HF and MP2 for this compound would reveal the importance of electron correlation in describing its properties.
Conformational Analysis and Potential Energy Surface Investigations
While the isoquinoline core of this compound is largely planar, conformational flexibility might arise from the N-olate group or in related, more flexible systems. Computational methods are essential for exploring the potential energy surface (PES) to identify stable conformers and the transition states that connect them.
For similar heterocyclic systems, conformational analyses have been performed using DFT methods to identify the most stable conformers. nih.gov For this compound, a scan of the PES by systematically varying key dihedral angles would reveal the energy landscape. This information is crucial for understanding its dynamic behavior and how its shape influences its interactions with other molecules.
Computational Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netnih.gov For this compound, these calculations would predict the chemical shifts for each proton and carbon atom, aiding in the assignment of experimental spectra.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a popular method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. researchgate.netnih.gov Such calculations on this compound would predict the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions responsible for its color and photophysical properties.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C5 Chemical Shift | Value in ppm |
| ¹H NMR | H1 Chemical Shift | Value in ppm |
| UV-Vis | λmax | Value in nm |
Note: The values in this table are representative and would need to be calculated for the specific molecule.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms. For isoquinoline N-oxides and ylides, computational studies have been used to explore the pathways of their formation and subsequent reactions. nih.govacs.org For example, DFT calculations have been employed to investigate the ionic and radical pathways in the synthesis of isoquinoline N-oxides, helping to determine the most likely mechanism. nih.govacs.org
A computational study of a reaction involving this compound would involve locating the transition state structures and calculating the activation energies for different possible pathways. This would provide a detailed understanding of the reaction kinetics and selectivity.
Reactivity Prediction and Rational Design Principles for Isoquinolinium Ylides and N-Oxides
Computational chemistry can be used to predict the reactivity of molecules and to guide the design of new compounds with desired properties. For isoquinolinium ylides, nucleophilicity parameters have been determined through a combination of kinetic experiments and computational analysis, allowing for the prediction of their reactivity with various electrophiles. acs.org
For this compound, computational methods could be used to calculate reactivity indices such as the Fukui function or the local nucleophilicity index. These indices would identify the most reactive sites in the molecule and predict how it will interact with other reagents. This information is invaluable for designing new synthetic routes and for developing novel applications for this class of compounds.
Applications of 5 Bromoisoquinolin 2 Ium 2 Olate and Its Derivatives in Advanced Organic Synthesis
Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds
The primary application of isoquinolinium ylides, including the 5-bromo derivative, is in the construction of intricate nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds. sharif.edu The ylide serves as a three-carbon, one-nitrogen (C-N-C-C) building block for the facile assembly of polycyclic systems.
The pyrrolo[2,1-a]isoquinoline (B1256269) skeleton is a core structure in many bioactive alkaloids and synthetic molecules. sharif.eduresearchgate.net The most direct and efficient method for constructing this framework is the [3+2] dipolar cycloaddition reaction between an isoquinolinium ylide and a suitable dipolarophile. nih.gov
This reaction involves the in situ generation of the isoquinolinium ylide from an N-substituted isoquinolinium salt using a base. The ylide then reacts with an alkene or alkyne dipolarophile to form the fused five-membered pyrrolidine (B122466) ring, leading to the pyrrolo[2,1-a]isoquinoline system. A variety of dipolarophiles can be employed, leading to a diverse range of substituted products. The bromine atom on the 5-Bromoisoquinolin-2-ium-2-olate backbone is expected to modulate the frontier molecular orbitals of the ylide, influencing the regiochemical outcome of the cycloaddition with unsymmetrical dipolarophiles.
Table 1: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives via [3+2] Cycloaddition
| Isoquinolinium Salt Precursor | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-cyanomethylisoquinolinium chloride | 2-arylidene-1,3-indanediones | Triethylamine (B128534), Acetonitrile | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | nih.gov |
| 1-aroyl-3,4-dihydroisoquinolines | α,β-unsaturated ketones | TFE, reflux or MW | 5,6-dihydropyrrolo[2,1-a]isoquinolines | nih.gov |
Beyond simple fused systems, isoquinolinium ylides are instrumental in synthesizing more complex polycyclic and spirocyclic architectures. Spiro compounds, which feature a single atom as the junction of two rings, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
The reaction of isoquinolinium ylides with dipolarophiles containing exocyclic double bonds or with reactants capable of multicomponent reactions can lead to these intricate structures. For instance, the polar [3+2] cycloaddition reaction between isoquinolinium ylides and isatin-3-imines has been shown to produce spiro[imidazo[1,2-a]isoquinoline-2,3'-indolin]-2'-ones in good yields. nih.gov This strategy provides a convergent and efficient route to novel spiro-heterocyclic systems containing both isoquinoline (B145761) and oxindole (B195798) motifs. nih.gov Similarly, tandem reactions involving isoquinolinium ylides have been developed to afford unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov
Isoquinolinium ylides can also be used to construct diaza-dibenzo heterocyclic systems. sharif.edu Research has shown that in the presence of a base like triethylamine, isoquinolinium ylides can undergo dimerization or participate in a 1,3-dipolar cycloaddition with isoquinoline itself, which acts as the dipolarophile. sharif.edu These reactions provide a direct pathway to complex nitrogen-containing polycycles, demonstrating the versatility of the ylide in constructing scaffolds with multiple heteroatoms. sharif.edu
Methodological Development in Carbon-Carbon and Carbon-Heteroatom Bond Formations
The utility of this compound and its parent ylides in synthesis is fundamentally rooted in their ability to facilitate complex bond formations in a single step. The quintessential [3+2] cycloaddition reaction is a powerful methodological tool for the simultaneous formation of both a carbon-carbon (C-C) and a carbon-heteroatom (C-N) bond.
This concerted, pericyclic reaction proceeds through a six-electron transition state, making it a highly atom-economical process for building five-membered heterocyclic rings. researchgate.netnih.gov The development of catalytic systems, including the use of iron(III) and copper(I) complexes, has further expanded the scope and efficiency of these transformations, allowing reactions to proceed under mild conditions with high yields. nih.gov The predictability and robustness of this cycloaddition have made it a cornerstone in the synthesis of nitrogen-fused heterocycles.
Role as Versatile Synthons and Building Blocks
Isoquinolinium ylides, generated in situ from stable isoquinolinium salt precursors, serve as exceptionally versatile synthons in organic synthesis. nih.gov Their ability to react with a vast range of electron-deficient π-systems (dipolarophiles) allows for the generation of extensive libraries of heterocyclic compounds from a common intermediate.
The reactivity of the ylide can be tuned by altering the substituent on the exocyclic ylidic carbon (e.g., cyano, ester, ketone groups), which stabilizes the ylide and influences its reactivity and selectivity. nih.gov This modularity allows chemists to systematically vary the structure of the final product, making isoquinolinium ylides ideal building blocks for drug discovery and materials science. Their participation in multicomponent reactions further underscores their versatility, enabling the construction of highly complex molecules in a single, efficient operation. nih.govnih.gov
Applications in Stereoselective Synthesis
Controlling stereochemistry is a critical challenge in modern organic synthesis. The [3+2] cycloaddition reactions of isoquinolinium ylides offer significant potential for stereoselective synthesis. By employing chiral dipolarophiles, chiral auxiliaries on the ylide precursor, or chiral catalysts, it is possible to induce facial selectivity in the cycloaddition, leading to the formation of specific enantiomers or diastereomers.
For example, multicomponent cycloaddition reactions involving analogous pyridinium (B92312) ylides have been shown to produce tetrahydroindolizidine products with high diastereoselectivity when catalyzed by metal complexes. nih.gov Furthermore, cycloadditions leading to spiro-fused systems often exhibit excellent diastereoselectivity, controlled by the steric and electronic interactions in the transition state. nih.gov These examples highlight the potential for developing highly stereoselective transformations using this compound for the synthesis of enantiopure, complex alkaloids and related compounds.
Perspectives and Future Research Directions in 5 Bromoisoquinolin 2 Ium 2 Olate Chemistry
Exploration of Emerging Synthetic Methodologies for N-Oxides and Ylides
The synthesis of isoquinoline (B145761) N-oxides and their corresponding ylides is fundamental to exploring their chemical potential. While traditional methods exist, the development of more efficient, selective, and environmentally benign synthetic strategies remains a key research area.
Recent advancements have focused on metal-catalyzed intramolecular cyclizations. For instance, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. rsc.orgrsc.org This method is notable for its mild conditions and the use of water as a green solvent, offering high atom economy. rsc.orgrsc.org Another approach involves a hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes, providing access to a variety of N-heterocyclic products, including isoquinoline N-oxides. acs.orgresearchgate.netnih.gov Mechanistic studies suggest an ionic pathway for this transformation. acs.orgresearchgate.netnih.gov
Furthermore, transition metal-catalyzed C-H activation and annulation processes have emerged as a modern strategy. acs.org Catalysts based on rhodium, palladium, and iridium have been successfully employed in the synthesis of isoquinoline N-oxides from oximes. acs.org The development of these methodologies aims to overcome the limitations of traditional direct N-oxidation, which often requires pre-functionalized substrates and can suffer from undesired side reactions. acs.orgnih.gov
Future research will likely focus on expanding the substrate scope of these emerging methods and exploring new catalytic systems. The development of photocatalyzed and electroorganic methods for the synthesis of N-oxides and ylides also presents a promising frontier, potentially offering milder reaction conditions and unique reactivity profiles. unisi.itchemrxiv.orgchemrxiv.org A summary of emerging synthetic methodologies is presented in Table 1.
Table 1: Emerging Synthetic Methodologies for Isoquinoline N-Oxides
| Methodology | Catalyst/Reagent | Key Features |
| Copper-Catalyzed Intramolecular Cyclization | Cu(I) | High efficiency, mild conditions, water as solvent, high atom economy. rsc.orgrsc.org |
| Hypervalent Iodine-Mediated Oxidative Cyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | Metal-free, accesses a variety of N-heterocyclic products. acs.orgresearchgate.netnih.gov |
| Transition Metal-Catalyzed C-H Activation/Annulation | Rh, Pd, Ir | Modern approach, avoids pre-functionalization of substrates. acs.org |
| Photocatalysis and Electrocatalysis | Light/Electricity | Potential for milder conditions and novel reactivity. unisi.itchemrxiv.orgchemrxiv.org |
Investigation of Novel Reactivity Patterns and Transformation Pathways
Isoquinolinium ylides, which can be generated from the corresponding N-oxides, are versatile intermediates in organic synthesis, most notably in 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org These reactions provide a powerful tool for the construction of complex, fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines. nih.gov
Current research is exploring the regio- and stereoselectivity of these cycloaddition reactions. For example, the reaction of carbonyl-stabilized isoquinolinium N-ylides with cyclopenta[a]acenaphthylen-8-ones has been shown to proceed with high regio- and diastereoselectivity. thieme-connect.com Density Functional Theory (DFT) calculations have been employed to elucidate the nonconcerted mechanism that governs this selectivity. thieme-connect.com
A particularly interesting and rare reactivity pattern involves the tandem double [3+2] cycloaddition reaction at both the C-1 and C-3 positions of the isoquinolinium ylide. nih.gov This dearomatizing transformation provides access to novel polycyclic systems and represents a significant departure from the more common 1,2-cycloaddition. nih.gov
Future investigations will likely focus on discovering new types of dipolarophiles that can participate in these cycloaddition reactions, leading to an even greater diversity of heterocyclic scaffolds. The exploration of intramolecular cycloadditions of azomethine ylides derived from isoquinolines is another promising area, offering a pathway to construct highly substituted polycyclic amines with multiple stereocenters in a single step. acs.orgnih.gov Additionally, the amine-catalyzed cycloaddition of aldehydes and ketones to isoquinolinium ylides presents an alternative route to indolizine (B1195054) derivatives. rsc.org
Advanced Computational Studies for Rational Molecular Design and Reaction Discovery
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like isoquinolinium ylides. rsc.orgrsc.org DFT calculations, for instance, have been instrumental in explaining the regioselectivity of 1,3-dipolar cycloaddition reactions by modeling the transition state energies of different reaction pathways. thieme-connect.com
Computational studies can also guide the design of new reactions and catalysts. By calculating the activation energies for various potential transformations, researchers can identify promising new reaction pathways before attempting them in the lab. rsc.org For example, computational investigations into the effect of substituents on the rate of azomethine ylide formation have shown that certain substituents can drastically lower the activation energy, making the reaction more facile. rsc.org
Future applications of computational chemistry in this field will likely involve more sophisticated modeling techniques to study the dynamics of these reactions in greater detail. The use of machine learning and artificial intelligence to predict reaction outcomes and design novel substrates and catalysts is also a rapidly developing area with significant potential. chemrxiv.org These advanced computational approaches will enable a more rational and efficient approach to molecular design and reaction discovery, accelerating the development of new synthetic methodologies and novel compounds based on the 5-bromoisoquinolin-2-ium-2-olate scaffold. rsc.orgchemrxiv.org Furthermore, computational modeling of the electronic properties of these ylides can aid in the design of novel functional materials. chemrxiv.org
Integration with Flow Chemistry and Sustainable Synthesis Principles
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.orgcinz.nz Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process intensification and automation. acs.orgrsc.orgnih.gov
The synthesis of N-oxides and their subsequent reactions can benefit significantly from flow chemistry. For example, the use of a packed-bed microreactor with a titanium silicalite catalyst and hydrogen peroxide has been shown to be a safe, green, and highly efficient method for the continuous production of pyridine (B92270) N-oxides. organic-chemistry.org This flow process can operate for extended periods without loss of catalyst activity. organic-chemistry.org
Integrating the synthesis and reactions of this compound and its derivatives into flow systems is a key area for future research. This could involve developing continuous processes for the generation of the isoquinolinium ylide and its immediate reaction with a dipolarophile, minimizing the handling of potentially unstable intermediates. nih.gov
Furthermore, the principles of sustainable synthesis extend beyond the use of flow chemistry. The development of catalytic systems that utilize earth-abundant metals, the use of renewable solvents and reagents, and the design of processes with high atom economy are all crucial aspects of creating more environmentally friendly chemical syntheses. rsc.orgworldscientific.com Future work in the chemistry of this compound will undoubtedly be shaped by these important sustainability considerations, aiming to develop not only novel and useful chemical transformations but also processes that are safe, efficient, and environmentally responsible. cinz.nzrsc.org
Q & A
Q. What interdisciplinary strategies integrate this compound into photodynamic therapy (PDT) or materials science?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
